2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide
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Overview
Description
2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide typically involves the sulfonation of 2-hydroxy-5-trimethylbenzene. This process can be carried out using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually conducted at low temperatures to prevent over-sulfonation and to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N,N-dimethylbenzene-1-sulfonamide
- 2-hydroxy-N,N,4-trimethylbenzene-1-sulfonamide
- 2-hydroxy-N,N,6-trimethylbenzene-1-sulfonamide
Uniqueness
2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of the hydroxyl group at the 2-position and the trimethyl groups at the 5-position confer distinct properties compared to other similar compounds .
Properties
IUPAC Name |
2-hydroxy-N,N,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-7-4-5-8(11)9(6-7)14(12,13)10(2)3/h4-6,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHMQUSKEJPDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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